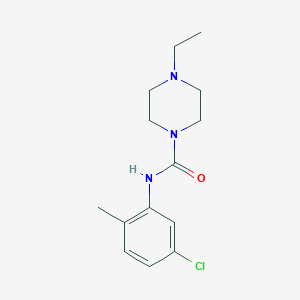
N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide and its analogs are a class of compounds that have been explored for their potential pharmacological properties, including anti-inflammatory, anticancer, and acetylcholinesterase inhibitory activities. The interest in these compounds arises from their structural novelty and the diverse biological activities they exhibit, which are attributed to their complex molecular structure combining benzothiazole and piperazine rings with an acetamide linker.
Synthesis Analysis
The synthesis of N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide derivatives typically involves a two-step chemical synthesis. Initially, amino benzothiazoles are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base to obtain the desired acetamide analogs. This synthetic route is favored for its simplicity and efficiency in producing a variety of analogs with potential biological activities (Raghavendra et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzothiazole moiety linked to a piperazine ring through an acetamide spacer. The structural diversity within this class of compounds is achieved by varying the substituents on the benzothiazole and piperazine units, which significantly influences their pharmacological properties. The molecular docking studies of these analogs against various targets like COX-2 enzymes confirm the importance of their structural features in their mechanism of action (Raghavendra et al., 2012).
Chemical Reactions and Properties
These compounds undergo various chemical reactions characteristic of their functional groups. For example, the acetamide group can participate in hydrolysis reactions, while the piperazine unit can engage in N-alkylation or acylation reactions. The chemical properties of these compounds are largely influenced by the electron-rich nature of the benzothiazole and piperazine rings, making them susceptible to electrophilic substitutions.
Physical Properties Analysis
The physical properties of N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzothiazole and piperazine rings. These properties are critical in determining the compounds' pharmacokinetics and pharmacodynamics profiles.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are key to understanding the therapeutic potential of these compounds. Their ability to interact with various enzymes and receptors is attributed to the specific structural features, like the spatial arrangement of the benzothiazole and piperazine rings and the electronic distribution within the molecule.
- Synthesis and pharmacological evaluation: (Raghavendra et al., 2012).
将来の方向性
The future directions for the study of “N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and detailed study of their physical and chemical properties .
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-18(21-19-20-16-8-4-5-9-17(16)25-19)14-22-10-12-23(13-11-22)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTOESXSHJRETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)

![N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5382211.png)
![4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5382218.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(2-thienylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5382226.png)
![7-(2,3-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5382234.png)
![[rel-(1R,3S)-3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}carbonyl)cyclopentyl]amine dihydrochloride](/img/structure/B5382241.png)
![2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5382268.png)
![1-{[2-(azepan-1-ylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-methylprolinamide](/img/structure/B5382270.png)


![3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B5382281.png)